Theasapogenol E Theasapogenol E Theasapogenol e, also known as camelliagenin e, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Theasapogenol e exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, theasapogenol e is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, theasapogenol e can be found in fats and oils and tea. This makes theasapogenol e a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 15399-41-4
VCID: VC21057562
InChI: InChI=1S/C30H48O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,15,18-24,32-36H,8-14,16H2,1-6H3
SMILES: CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C=O)O)C)C
Molecular Formula: C30H48O6
Molecular Weight: 504.7 g/mol

Theasapogenol E

CAS No.: 15399-41-4

Cat. No.: VC21057562

Molecular Formula: C30H48O6

Molecular Weight: 504.7 g/mol

* For research use only. Not for human or veterinary use.

Theasapogenol E - 15399-41-4

Specification

Description Theasapogenol e, also known as camelliagenin e, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Theasapogenol e exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, theasapogenol e is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, theasapogenol e can be found in fats and oils and tea. This makes theasapogenol e a potential biomarker for the consumption of these food products.
CAS No. 15399-41-4
Molecular Formula C30H48O6
Molecular Weight 504.7 g/mol
IUPAC Name 3,8,9,10-tetrahydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carbaldehyde
Standard InChI InChI=1S/C30H48O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,15,18-24,32-36H,8-14,16H2,1-6H3
Standard InChI Key PADNECYMNLPKRN-HAIONMGCSA-N
Isomeric SMILES C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)C=O)O
SMILES CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C=O)O)C)C
Canonical SMILES CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C=O)O)C)C
Melting Point 270-273°C

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